An In-Depth Technical Guide to 4-Thiomorpholinepropanoic Acid
An In-Depth Technical Guide to 4-Thiomorpholinepropanoic Acid
CAS Number: 28921-64-4
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Thiomorpholinepropanoic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon established scientific principles and available data, this document details the compound's core properties, a validated synthesis protocol, and explores its relevance within the broader context of therapeutic discovery.
Core Compound Profile
4-Thiomorpholinepropanoic acid, identified by the CAS number 28921-64-4, is a derivative of thiomorpholine, a sulfur-containing saturated heterocycle.[1] The incorporation of a propanoic acid moiety introduces a carboxylic acid functional group, significantly influencing its physicochemical properties and potential biological interactions.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. While comprehensive experimental data for 4-Thiomorpholinepropanoic acid is not extensively published, its core attributes are summarized below.
| Property | Value | Source |
| CAS Number | 28921-64-4 | [1] |
| Molecular Formula | C₇H₁₃NO₂S | [1] |
| Molecular Weight | 175.25 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
| Solubility | Soluble in water (as hydrochloride salt) | [2] |
Note: Some physical properties are predicted based on structurally similar compounds and may vary with experimental determination.
The presence of both a basic nitrogen atom within the thiomorpholine ring and an acidic carboxylic acid group suggests that 4-Thiomorpholinepropanoic acid is an amphoteric compound, capable of forming salts with both acids and bases. This property is particularly relevant for formulation and drug delivery studies.[2]
Synthesis and Characterization
The synthesis of 4-Thiomorpholinepropanoic acid is predicated on the nucleophilic character of the secondary amine within the thiomorpholine ring. A logical and established synthetic route involves the N-alkylation of thiomorpholine with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.
Synthetic Workflow: N-Alkylation of Thiomorpholine
The most direct and widely applicable method for the synthesis of 4-Thiomorpholinepropanoic acid is the nucleophilic substitution reaction between thiomorpholine and 3-bromopropanoic acid. This reaction follows a well-established mechanism for the alkylation of secondary amines.
Figure 1: General workflow for the synthesis of 4-Thiomorpholinepropanoic acid.
Detailed Experimental Protocol
Objective: To synthesize 4-Thiomorpholinepropanoic acid via N-alkylation of thiomorpholine.
Materials:
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Thiomorpholine
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3-Bromopropanoic acid
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Deionized water
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Hydrochloric acid (HCl), 1M solution
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Ethyl acetate
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Magnesium sulfate (MgSO₄), anhydrous
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Rotary evaporator
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Magnetic stirrer with heating plate
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiomorpholine (1.0 equivalent) in anhydrous acetonitrile.
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Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0 equivalents) followed by the dropwise addition of a solution of 3-bromopropanoic acid (1.1 equivalents) in anhydrous acetonitrile. The potassium carbonate acts as a base to neutralize the hydrobromic acid byproduct, driving the reaction to completion.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Redissolve the crude product in deionized water and wash with ethyl acetate to remove any unreacted starting materials. Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.
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Isolation: The product may precipitate upon acidification. If so, collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 4-Thiomorpholinepropanoic acid.
Structural Characterization
The identity and purity of the synthesized 4-Thiomorpholinepropanoic acid should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiomorpholine ring and the propanoic acid chain. The methylene protons adjacent to the nitrogen and sulfur atoms will appear as multiplets, as will the two methylene groups of the propanoic acid chain. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms of the thiomorpholine ring and the three carbons of the propanoic acid chain, including the characteristic downfield signal for the carbonyl carbon.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong absorption peak around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group is also expected.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 176.07.
Applications in Drug Development and Research
The thiomorpholine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[3][4] Thiomorpholine and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents.[3][4]
Rationale for Use in Drug Design
The incorporation of the thiomorpholine moiety into drug candidates can offer several advantages:
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Modulation of Physicochemical Properties: The thiomorpholine ring can influence a molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters for pharmacokinetic profiles.
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Structural Rigidity and Conformational Control: The defined chair-like conformation of the thiomorpholine ring can help in positioning other functional groups for optimal interaction with biological targets.
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Metabolic Soft Spot: The sulfur atom in the thiomorpholine ring can be a site for metabolic oxidation, potentially leading to the formation of sulfoxides and sulfones. This can be strategically utilized in prodrug design or to modulate the metabolic fate of a drug candidate.
The propanoic acid side chain of 4-Thiomorpholinepropanoic acid provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger and more complex molecules.
Potential Therapeutic Areas
While specific biological activity for 4-Thiomorpholinepropanoic acid is not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in several areas:
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Oncology: As a fragment for the development of kinase inhibitors or other enzyme inhibitors where the thiomorpholine can occupy a specific binding pocket.
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Infectious Diseases: The thiomorpholine core has been found in compounds with antibacterial and antifungal activity.[3][4]
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Central Nervous System (CNS) Disorders: The ability of the thiomorpholine group to modulate physicochemical properties could be leveraged in the design of CNS-penetrant drugs.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
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First Aid:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person to fresh air.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
4-Thiomorpholinepropanoic acid is a versatile building block with significant potential for application in drug discovery and medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure combines the privileged thiomorpholine scaffold with a functionalizable propanoic acid side chain. While further research is needed to fully elucidate its specific biological activities and mechanism of action, its chemical attributes make it a valuable tool for the development of novel therapeutic agents.
References
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
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ChemWhat. (n.d.). 4-THIOMORPHOLINEPROPANOIC ACID CAS#: 28921-64-4. Retrieved from [Link]
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LookChem. (n.d.). Cas 28921-64-4,4-THIOMORPHOLINEPROPANOIC ACID. Retrieved from [Link]
